molecular formula C24H23N3O3S B11122901 (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11122901
M. Wt: 433.5 g/mol
InChI Key: JIMZDUXRJWYZMR-GQWRFYPMSA-N
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Description

(5Z)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the butoxy and methoxy substituents. Common reagents include phenylhydrazine, carbon disulfide, and various alkylating agents. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for producing large quantities required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O3S/c1-3-4-14-30-19-12-10-18(15-20(19)29-2)16-21-23(28)27-24(31-21)25-22(26-27)13-11-17-8-6-5-7-9-17/h5-13,15-16H,3-4,14H2,1-2H3/b13-11+,21-16-

InChI Key

JIMZDUXRJWYZMR-GQWRFYPMSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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